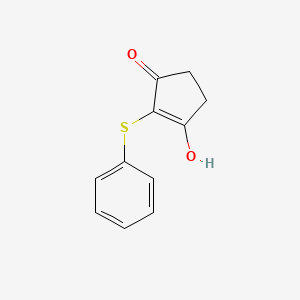
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2S It is a derivative of cyclopentenone, featuring a hydroxyl group and a phenylsulfanyl group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentenone, which is commercially available or can be synthesized from cyclopentadiene.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylthiol reagent.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can also interact with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Similar structure but lacks the phenylsulfanyl group.
2-Cyclopentenone: Lacks both the hydroxyl and phenylsulfanyl groups.
3-Hydroxy-2-(methylsulfanyl)cyclopent-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The phenylsulfanyl group, in particular, can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
90036-83-2 |
|---|---|
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
3-hydroxy-2-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI-Schlüssel |
SLGLFVYXTSHNQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
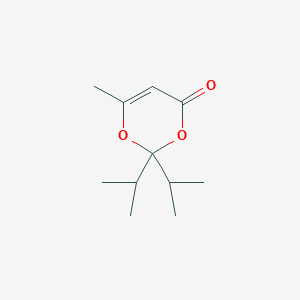
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
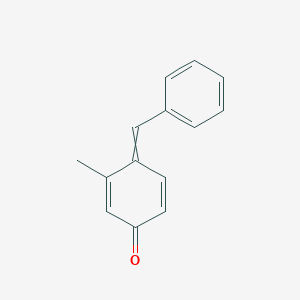
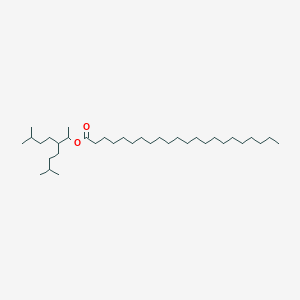




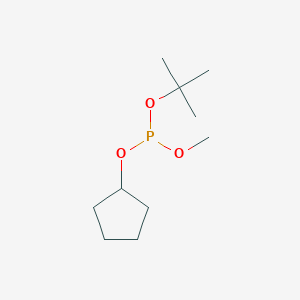
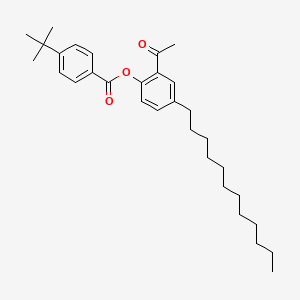
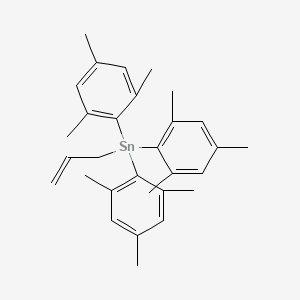
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

